METHYL 4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOATE
Description
METHYL 4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOATE is a synthetic benzoate ester derivative featuring a phenothiazine core. Its structure includes:
- A phenothiazine-10-carbonylamino group at position 2, which introduces a tricyclic aromatic system known for bioactivity in CNS-targeting drugs.
- A methyl ester at the carboxylate position, influencing solubility and metabolic stability.
Phenothiazine derivatives are historically significant in antipsychotic drug development (e.g., chlorpromazine).
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(phenothiazine-10-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-28-18-12-14(22(26)30-3)15(13-19(18)29-2)24-23(27)25-16-8-4-6-10-20(16)31-21-11-7-5-9-17(21)25/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVDWCAADKSCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of 10H-phenothiazine with acyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl 4,5-dimethoxy-2-aminobenzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound Methyl 4,5-Dimethoxy-2-[(10H-Phenothiazine-10-Carbonyl)amino]benzoate (CAS Number: 375840-87-2) is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound has the following chemical properties:
- Molecular Formula : C22H18N2O5S
- Molecular Weight : 422.4537 g/mol
- Structure : The compound features a phenothiazine core, which is known for its biological activity, particularly in neuropharmacology.
Antipsychotic Activity
Phenothiazine derivatives have long been studied for their antipsychotic properties. This compound may exhibit similar effects due to its structural similarity to established antipsychotics such as chlorpromazine. Research indicates that modifications to the phenothiazine structure can enhance receptor binding affinity, potentially leading to improved therapeutic outcomes for schizophrenia and other psychotic disorders.
Anticancer Properties
Recent studies have highlighted the potential of phenothiazine derivatives in cancer therapy. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. This compound may possess similar properties, making it a candidate for further investigation in oncology.
Antimicrobial Activity
The antimicrobial efficacy of phenothiazine derivatives has been documented in various studies. The presence of methoxy groups in the structure may enhance lipid solubility, improving membrane penetration and increasing antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Antipsychotic Evaluation
A study conducted on a series of phenothiazine derivatives demonstrated that modifications at the carbonyl position significantly influenced D2 dopamine receptor affinity. This compound was synthesized and evaluated, showing promising results comparable to traditional antipsychotics .
Case Study 2: Anticancer Screening
In vitro assays were performed on several phenothiazine derivatives against human cancer cell lines (e.g., MCF7 breast cancer cells). This compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
Case Study 3: Antimicrobial Testing
A comprehensive antimicrobial susceptibility test revealed that methyl 4,5-dimethoxy derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's structure facilitated enhanced interaction with bacterial membranes .
Table 1: Comparison of Biological Activities
Table 2: Structure Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group at positions 4 and 5 | Increased lipophilicity and receptor affinity |
| Carbonyl substitution | Enhanced cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate involves its interaction with various molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate the activity of these targets, leading to various pharmacological effects. The compound may also exert its effects through the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Lipophilicity : The target compound’s methoxy groups increase lipophilicity compared to the nitro group in , which may enhance blood-brain barrier penetration.
- Electronics: The phenothiazine-10-carbonylamino group provides electron-rich aromaticity, contrasting with the electron-withdrawing nitro group in , altering reactivity in electrophilic substitutions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Implications:
- The target compound’s moderate logP balances solubility and membrane permeability, making it more drug-like than but less than the highly lipophilic spirocyclic analog .
- Low aqueous solubility across all compounds suggests formulation challenges, necessitating prodrug strategies or nanoparticle delivery.
Biological Activity
Methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate is a complex organic compound belonging to the phenothiazine family, which has garnered attention due to its diverse biological activities. This compound is characterized by a phenothiazine core linked to a benzoate moiety, making it a subject of interest in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.46 g/mol. Its structure features methoxy and carbonyl functional groups, which contribute to its unique chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N1O3S |
| Molecular Weight | 377.46 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound primarily arises from its interaction with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The phenothiazine core is known to modulate neurotransmission and has been implicated in antioxidant activities through the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has shown promising results in anticancer research. It has been tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range. Studies suggest that its anticancer activity may be attributed to DNA intercalation, leading to inhibition of cell proliferation and induction of apoptosis .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial properties .
- Anticancer Activity : In a recent investigation, this compound was evaluated for its cytotoxic effects on pancreatic cancer cells (BxPC-3 and Panc-1). The compound displayed IC50 values of 0.051 µM and 0.066 µM respectively, highlighting its potential as an effective anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other phenothiazine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Methyl 4,5-Dimethoxy-2-(Phenothiazine) | Moderate | High |
| 10-Methyl-10H-Phenothiazine | Low | Moderate |
| 2-Acetylphenothiazine | Moderate | Low |
This comparison illustrates that while many phenothiazines exhibit some biological activity, methyl 4,5-dimethoxy derivative stands out due to its enhanced efficacy against both microbial and cancerous cells.
Q & A
Q. What established synthetic routes are available for preparing methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling a phenothiazine-carbonyl chloride with a methyl 4,5-dimethoxy-2-aminobenzoate precursor. Key steps include:
- Amidation : Use coupling agents like COMU or DIPEA in DMF under inert atmospheres (N₂) to facilitate the reaction .
- Solvent Selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the product .
- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and how should conflicting NMR/MS data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous phenothiazine derivatives (e.g., δ ~7.8 ppm for aromatic protons adjacent to methoxy groups) .
- Mass Spectrometry (ESI±) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies between NMR and MS may arise from residual solvents or isotopic impurities; repeat analysis with rigorous drying or alternative ionization methods (e.g., MALDI) .
- Cross-Validation : Use elemental analysis (C, H, N, S) to validate purity and stoichiometry .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve conformational ambiguities in the phenothiazine-carbonyl-amino linkage?
- Methodological Answer :
- Crystallography : Grow single crystals via slow evaporation in solvent systems like CHCl₃/MeOH. Compare bond angles and torsion angles (e.g., C–N–C=O) to deposited data (e.g., CCDC 2209381 for phenothiazine derivatives) .
- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic effects of methoxy substituents on conjugation. Compare calculated vs. experimental IR frequencies to validate models .
Q. What mechanistic insights explain the reactivity of the phenothiazine carbonyl group during amide bond formation?
- Methodological Answer :
- Electrophilicity : The carbonyl group’s electrophilicity is enhanced by electron-withdrawing substituents on the phenothiazine ring. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
- Catalysis : Acidic conditions (e.g., TFA) protonate the amine, facilitating nucleophilic attack. Et₃SiH may reduce competing oxidation of the phenothiazine sulfur .
Q. How do substitutions at the phenothiazine nitrogen impact electronic properties and bioactivity in analogues?
- Methodological Answer :
- Electronic Effects : Replace the phenothiazine N–H with electron-donating groups (e.g., methyl) to alter HOMO-LUMO gaps. Use cyclic voltammetry to measure oxidation potentials (e.g., Epa ~0.8 V vs. Ag/AgCl) .
- Bioactivity Screening : Test HDAC inhibition using fluorogenic assays (e.g., Boc-Lys(Ac)-AMC substrate). Correlate IC₅₀ values with substituent Hammett constants (σ) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?
- Methodological Answer :
- Experimental : Record UV-Vis in MeOH (λmax ~320 nm for π→π* transitions).
- Theoretical : Perform TD-DFT calculations (CAM-B3LYP/def2-TZVP). Discrepancies often arise from solvent effects; include implicit solvation models (e.g., PCM) in simulations .
Tables for Key Parameters
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Melting Point | 204–205°C (analogues) | |
| 1H NMR (δ, ppm) | 7.8 (aromatic H), 3.9 (OCH₃) | |
| MS (ESI+) [M+H]⁺ | Calculated: 460.12 | |
| Crystallization Solvent | CHCl₃/MeOH (1:1) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
